Dichlorobis(tributylphosphine)nickel(II)

Catalog No.
S1513951
CAS No.
15274-43-8
M.F
C24H56Cl2NiP2+2
M. Wt
536.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(tributylphosphine)nickel(II)

CAS Number

15274-43-8

Product Name

Dichlorobis(tributylphosphine)nickel(II)

IUPAC Name

dichloronickel;tributylphosphanium

Molecular Formula

C24H56Cl2NiP2+2

Molecular Weight

536.2 g/mol

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

Catalysis

One of the primary applications of dichlorobis(tributylphosphine)nickel(II) is in catalysis. It has been shown to be effective in some cross-coupling reactions, such as the Kumada-Tamao-Corriu (KTC) coupling, which involves the coupling of Grignard reagents with aryl or vinyl halides to form carbon-carbon bonds. However, its activity in these reactions is generally considered to be lower compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) [].

Organometallic Chemistry

Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for the synthesis of other well-defined nickel catalysts. By reacting it with various reagents, researchers can access a range of nickel complexes with tailored properties for specific applications in organometallic chemistry. These tailored catalysts can be used in various reactions, including olefin hydrogenation, hydroformylation, and carbonylation [].

Material Science

Dichlorobis(tributylphosphine)nickel(II) has been explored for its potential applications in material science. Studies have investigated its use as a precursor for the deposition of nickel thin films through chemical vapor deposition (CVD) techniques. These films have potential applications in electronics and other fields [].

Dichlorobis(tributylphosphine)nickel(II) is an organometallic compound characterized by its formula C24H54Cl2NiP2\text{C}_{24}\text{H}_{54}\text{Cl}_{2}\text{NiP}_{2}. This compound consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. It is typically encountered as a dark green solid and is known for its role as a catalyst in various

, primarily as a catalyst. Some notable reactions include:

  • Cross-Coupling Reactions: It is effective in catalyzing Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.
  • Hydrogenation: The compound can facilitate the hydrogenation of alkenes and alkynes, contributing to the synthesis of saturated hydrocarbons.
  • Oxidative Addition: It can undergo oxidative addition with various substrates, leading to the formation of new metal-ligand bonds.

These reactions leverage the unique electronic properties of nickel and the steric effects of the tributylphosphine ligands, which influence the reactivity and selectivity of the catalytic processes.

Research into the biological activity of dichlorobis(tributylphosphine)nickel(II) is limited, but it has been noted for its potential cytotoxic effects. Nickel complexes, including this compound, may exhibit toxicity due to their ability to generate reactive oxygen species. Additionally, there are concerns regarding skin sensitization and eye damage upon exposure, indicating that safety precautions are necessary when handling this compound .

Dichlorobis(tributylphosphine)nickel(II) can be synthesized through various methods. A common approach involves:

  • Reaction of Nickel Chloride with Tributylphosphine:
    NiCl2+2P(C4H9)3Dichlorobis tributylphosphine nickel II \text{NiCl}_2+2\text{P}(C_4\text{H}_9)_3\rightarrow \text{Dichlorobis tributylphosphine nickel II }
    This reaction typically takes place in an inert atmosphere to prevent moisture interference.
  • Solvent Systems: The synthesis may utilize solvents such as acetone or tetrahydrofuran to enhance solubility and facilitate reaction kinetics.
  • Purification: Post-synthesis, the product can be purified through recrystallization from suitable organic solvents.

Dichlorobis(tributylphosphine)nickel(II) finds applications primarily in:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Materials Science: The compound is used in the preparation of nickel-based nanomaterials and catalysts for hydrogen evolution reactions.
  • Research: Its unique properties make it a subject of study in coordination chemistry and catalysis research.

Interaction studies involving dichlorobis(tributylphosphine)nickel(II) focus on its reactivity with various substrates and ligands. These studies help elucidate:

  • Ligand Exchange Dynamics: Understanding how tributylphosphine ligands can be replaced by other ligands or substrates during catalytic processes.
  • Reactivity Patterns: Investigating how changes in reaction conditions (temperature, pressure, solvent) affect its catalytic performance.

Such studies are crucial for optimizing its use in synthetic applications and improving reaction efficiencies.

Dichlorobis(tributylphosphine)nickel(II) is part of a broader class of nickel phosphine complexes. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Dichlorobis(triphenylphosphine)nickel(II)C36H30Cl2NiP2\text{C}_{36}\text{H}_{30}\text{Cl}_{2}\text{NiP}_{2}Utilizes triphenylphosphine instead of tributylphosphine; exhibits different electronic properties and sterics.
Bis(tricyclohexylphosphine)nickel(II) chlorideC24H54ClNiP2\text{C}_{24}\text{H}_{54}\text{Cl}\text{NiP}_{2}Features tricyclohexyl phosphines which provide different steric hindrance compared to tributyl groups.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelC24H20Cl2NiP2\text{C}_{24}\text{H}_{20}\text{Cl}_{2}\text{NiP}_{2}Contains a bidentate ligand that alters coordination geometry and reactivity profiles significantly.

Dichlorobis(tributylphosphine)nickel(II)'s unique combination of tributyl phosphines offers distinct steric and electronic properties that influence its catalytic behavior compared to these similar compounds.

Exact Mass

534.258773 g/mol

Monoisotopic Mass

534.258773 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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